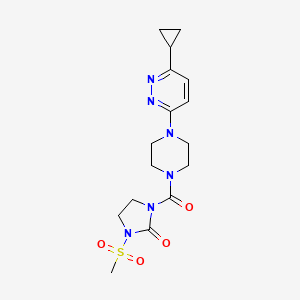

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-3-methylsulfonylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O4S/c1-27(25,26)22-11-10-21(16(22)24)15(23)20-8-6-19(7-9-20)14-5-4-13(17-18-14)12-2-3-12/h4-5,12H,2-3,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMYGAUWEWNQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into key functional groups that contribute to its biological activity:

- Cyclopropylpyridazine : A bicyclic structure that may influence receptor binding and selectivity.

- Piperazine : Known for its role in various pharmacological agents, often enhancing solubility and bioavailability.

- Imidazolidinone : A five-membered ring that can participate in various biological interactions.

Biological Activity Overview

The biological activity of the compound has been explored in several studies, with a focus on its potential as an anti-tubercular agent and its effects on carbonic anhydrase (CA) isoforms.

1. Anti-Tubercular Activity

Recent research has shown promising results regarding the anti-tubercular properties of derivatives related to this compound. For instance, a series of substituted derivatives exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The most active compounds demonstrated IC90 values indicating effective inhibition at low concentrations, suggesting potential therapeutic applications in tuberculosis treatment .

2. Carbonic Anhydrase Inhibition

Another area of interest is the inhibition of carbonic anhydrase (CA) isoforms. The compound's structural similarities to known CA inhibitors suggest it may selectively inhibit certain isoforms. In a study evaluating imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates, compounds showed selective inhibition against the hCA II isoform with inhibition constants (K_i) ranging from 57.7 to 98.2 µM . This selectivity is crucial for developing targeted therapies .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with similar compounds, providing insights into their mechanisms and efficacy.

Case Study 1: Synthesis and Evaluation

A study synthesized various piperazine conjugates and evaluated their activity against carbonic anhydrase isoforms. The results revealed that specific substitutions on the piperazine ring significantly influenced inhibitory potency, with some compounds achieving K_i values below 70 µM , indicating strong potential for further development .

Case Study 2: Anti-Tubercular Screening

In another investigation, a series of substituted benzamide derivatives were designed and tested for anti-tubercular activity. Among these, several compounds exhibited potent inhibitory effects on Mycobacterium tuberculosis, highlighting the importance of structural modifications in enhancing biological activity .

Summary Table of Biological Activities

| Activity Type | Target | IC50/Ki Values | Notes |

|---|---|---|---|

| Anti-Tubercular | Mycobacterium tuberculosis | 1.35 - 2.18 μM (IC50) | Significant activity observed |

| Carbonic Anhydrase | hCA II | 57.7 - 98.2 µM (K_i) | Selective inhibition over other isoforms |

Q & A

Basic: What are the critical parameters for synthesizing this compound with high purity and yield?

Methodological Answer:

Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Temperature : Maintain 60–80°C during cyclopropylpyridazine-piperazine coupling to prevent side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for imidazolidinone ring formation to enhance solubility and reaction efficiency .

- Catalyst Use : Employ Pd-mediated cross-coupling for cyclopropylpyridazine introduction, ensuring stoichiometric ratios to avoid residual metal contamination .

- Purification : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm final purity using reverse-phase HPLC (>95%) .

Basic: Which analytical techniques are most reliable for structural characterization?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms functional groups (e.g., methylsulfonyl singlet at ~3.3 ppm, piperazine protons at 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+ = 448.18; observed ±0.5 ppm) .

- IR Spectroscopy : Detect carbonyl (C=O stretch ~1700 cm⁻¹) and sulfonyl (S=O stretch ~1150 cm⁻¹) groups .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?

Methodological Answer:

- Functional Group Modulation : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to assess steric effects on target binding .

- Piperazine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance receptor affinity, as seen in analogs with improved IC₅₀ values .

- Methylsulfonyl Retention : Maintain this group for metabolic stability; replace with sulfonamide to test solubility trade-offs .

Advanced: What methodologies identify pharmacological targets for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., MAPK or PI3K) based on pyridazine-piperazine interactions .

- Competitive Binding Assays : Screen against receptor panels (e.g., GPCRs) using radiolabeled ligands to quantify Ki values .

- CRISPR-Cas9 Knockout : Validate target engagement by observing loss of activity in cells lacking the suspected receptor .

Advanced: How can discrepancies in biological activity data across assay systems be resolved?

Methodological Answer:

- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to rule out assay-specific artifacts .

- Standardized Protocols : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from independent labs to identify outliers .

Basic: How to validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS Calibration : Use a linear range of 1–1000 ng/mL in plasma, with deuterated internal standards for accuracy (±15%) .

- Matrix Effects : Test recovery rates in liver microsomes and serum to ensure no ion suppression/enhancement .

- Reproducibility : Perform inter-day/intra-day precision tests (CV <10%) .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Methodological Answer:

- Rodent Models : Use Sprague-Dawley rats for oral bioavailability studies (Cmax, Tmax, AUC) .

- Disease Models : Test in xenograft mice (e.g., HT-29 colon cancer) with dosing regimens mirroring human PK profiles .

- Tissue Distribution : Apply whole-body autoradiography to track compound localization .

Basic: How to assess compound stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h; quantify degradation via HPLC .

- Thermal Stress : Store at 40°C/75% RH for 4 weeks; monitor impurity formation (e.g., cyclopropyl ring opening) .

- Light Exposure : Use ICH guidelines to test photodegradation under UV/visible light .

Advanced: What strategies identify and characterize metabolites?

Methodological Answer:

- LC-HRMS : Detect phase I metabolites (e.g., hydroxylation at cyclopropyl) and phase II conjugates (glucuronidation) .

- Microsomal Incubations : Use human liver microsomes + NADPH to simulate oxidative metabolism .

- MS/MS Fragmentation : Compare fragmentation patterns with synthetic standards for structural confirmation .

Advanced: How to address contradictory binding affinity data in different studies?

Methodological Answer:

- Biophysical Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, kon/koff) .

- Proteomic Profiling : Perform pull-down assays with compound-functionalized beads to identify off-target interactions .

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding mode ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.